phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C27H26N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be synthesized through the condensation of salicylic acid derivatives with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then functionalized to introduce the carboxamido group.
The piperidine ring can be synthesized separately through cyclization reactions involving appropriate amine precursors. The final step involves the esterification of the piperidine carboxylate with the phenyl group, typically using reagents like phenyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamido group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Xanthone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The xanthene core can also participate in photophysical processes, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
Xanthone derivatives: Share the xanthene core and exhibit similar photophysical properties.
Piperidine derivatives: Contain the piperidine ring and are widely used in pharmaceuticals.
Phenyl esters: Feature the phenyl ester group and are common in various organic compounds.
Uniqueness
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which confer a distinct set of chemical and physical properties
Properties
IUPAC Name |
phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRAVQEBQITJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.